molecular formula C14H21N3O3 B2826695 (S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate CAS No. 1141488-38-1

(S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B2826695
CAS No.: 1141488-38-1
M. Wt: 279.34
InChI Key: PRDVDKXXIRYCAA-NSHDSACASA-N
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Description

(S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group and a 5-aminopyridin-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the 5-Aminopyridin-2-yloxy Moiety: This step involves the nucleophilic substitution reaction where the aminopyridine derivative reacts with the pyrrolidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminopyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

(S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate: Lacks the (S)-configuration, which may affect its biological activity.

    tert-Butyl 3-(5-hydroxypyridin-2-yloxy)pyrrolidine-1-carboxylate: Contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.

Uniqueness

(S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl (3S)-3-(5-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-6-11(9-17)19-12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9,15H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDVDKXXIRYCAA-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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